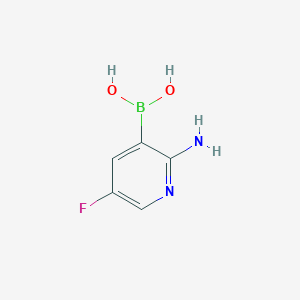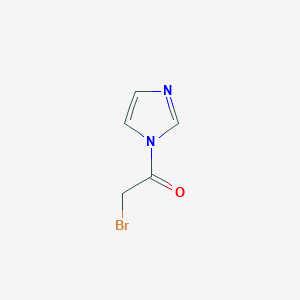
1-(Isoquinolin-5-YL)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-5-YL)piperazin-2-one is a heterocyclic compound that features both an isoquinoline and a piperazinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the isoquinoline ring imparts unique chemical properties, making it a valuable scaffold for drug development.
Preparation Methods
The synthesis of 1-(Isoquinolin-5-YL)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline derivatives with piperazine under specific conditions. For instance, a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization has been developed to synthesize piperazin-2-ones . This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines, yielding the desired product in good to excellent yields.
Industrial production methods often involve the use of catalysts to enhance reaction efficiency and selectivity. For example, Iridium or Palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy to access piperazin-2-ones with high stereoselectivity .
Chemical Reactions Analysis
1-(Isoquinolin-5-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Isoquinolin-5-YL)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-5-YL)piperazin-2-one involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Isoquinolin-5-YL)piperazin-2-one can be compared with other similar compounds such as:
Piperazin-2-one: Lacks the isoquinoline ring, making it less versatile in terms of chemical reactivity and biological activity.
Morpholin-2-one: Contains an oxygen atom in place of the nitrogen in the piperazine ring, leading to different chemical properties and applications.
Isoquinoline derivatives: These compounds share the isoquinoline moiety but differ in the attached functional groups, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-isoquinolin-5-ylpiperazin-2-one |
InChI |
InChI=1S/C13H13N3O/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12/h1-5,8,15H,6-7,9H2 |
InChI Key |
MHQJOHGGOPRLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


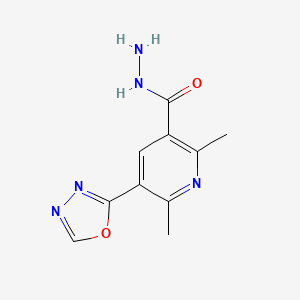

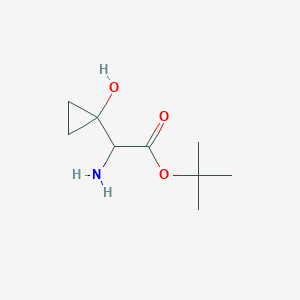



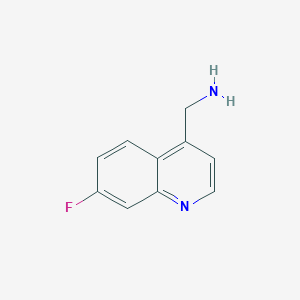

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
